![molecular formula C6H10O2 B069049 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 190895-93-3](/img/structure/B69049.png)
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol, also known as MBOH, is a bicyclic compound that belongs to the family of oxabicyclohexanes. MBOH has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been widely studied in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology. In organic chemistry, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been used as a starting material for the synthesis of other compounds, such as chiral lactones and amino alcohols. In medicinal chemistry, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been used as a tool compound to study the mechanism of action of certain receptors and enzymes.
Mechanism Of Action
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol exerts its biological effects through its interaction with specific receptors and enzymes in the body. For example, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been shown to bind to the GABA-A receptor, which is involved in regulating neuronal activity in the brain. 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. These interactions lead to various biochemical and physiological effects in the body.
Biochemical And Physiological Effects
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been shown to have various biochemical and physiological effects in the body, including sedative, anxiolytic, and anticonvulsant effects. 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has also been shown to improve cognitive function and memory in animal models. Additionally, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and well-characterized chemical properties. However, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several potential future directions for research on 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its interactions with other receptors and enzymes in the body. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol and its potential therapeutic applications.
In conclusion, 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol is a unique and versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research on 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesis Methods
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol can be synthesized through a multi-step process involving the reaction of cyclohexene oxide with methyl magnesium bromide, followed by the addition of water and acid. The resulting product is purified through distillation and recrystallization to obtain pure 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol.
properties
CAS RN |
190895-93-3 |
|---|---|
Product Name |
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol |
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-methyl-6-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O2/c1-6-4(7)2-3-5(6)8-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
IJHHHVZMORSGSL-UHFFFAOYSA-N |
SMILES |
CC12C(CCC1O2)O |
Canonical SMILES |
CC12C(CCC1O2)O |
synonyms |
6-Oxabicyclo[3.1.0]hexan-2-ol, 1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



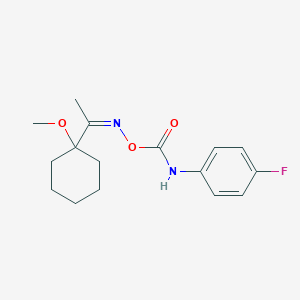
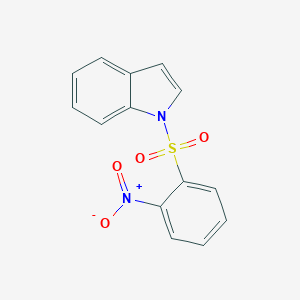
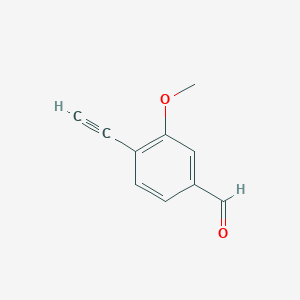
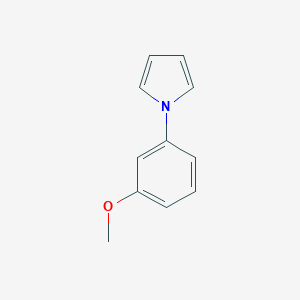
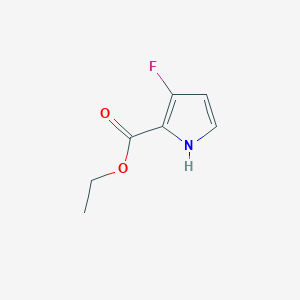
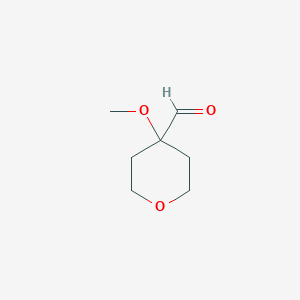
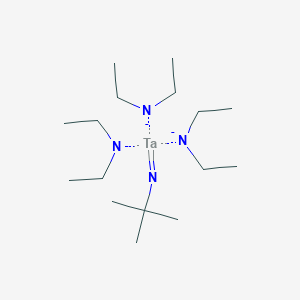
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
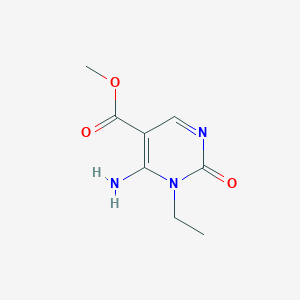

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
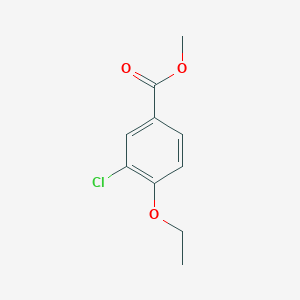
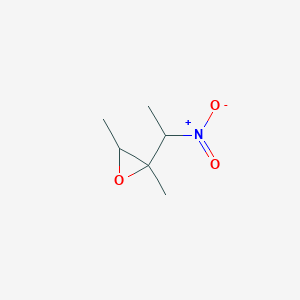
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)